Cas no 1374652-47-7 (3-chloroisoquinolin-5-ol)
3-chloroisoquinolin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-5-isoquinolinol
- SCHEMBL26105402
- 1374652-47-7
- MFCD22380492
- AKOS027251630
- EN300-3186415
- AS-40989
- 3-Chloroisoquinolin-5-ol
- 3-chloroisoquinolin-5-ol
-
- MDL: MFCD22380492
- Inchi: 1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H
- InChI Key: BSLJLTVUTCQZLC-UHFFFAOYSA-N
- SMILES: ClC1=CC2C(=CC=CC=2C=N1)O
Computed Properties
- Exact Mass: 179.0137915g/mol
- Monoisotopic Mass: 179.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.1Ų
3-chloroisoquinolin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189009421-250mg |
3-Chloroisoquinolin-5-ol |
1374652-47-7 | 95% | 250mg |
$572.40 | 2022-04-02 | |
| Alichem | A189009421-1g |
3-Chloroisoquinolin-5-ol |
1374652-47-7 | 95% | 1g |
$1,377.00 | 2022-04-02 | |
| TRC | B421275-2.5mg |
3-chloroisoquinolin-5-ol |
1374652-47-7 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421275-5mg |
3-chloroisoquinolin-5-ol |
1374652-47-7 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B421275-25mg |
3-chloroisoquinolin-5-ol |
1374652-47-7 | 25mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB445420-250 mg |
3-Chloroisoquinolin-5-ol, min. 95%; . |
1374652-47-7 | 250MG |
€766.70 | 2023-07-18 | ||
| Chemenu | CM111780-1g |
3-chloroisoquinolin-5-ol |
1374652-47-7 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB445420-50mg |
3-Chloroisoquinolin-5-ol, min. 95%; . |
1374652-47-7 | 50mg |
€308.40 | 2024-08-03 | ||
| abcr | AB445420-100mg |
3-Chloroisoquinolin-5-ol, min. 95%; . |
1374652-47-7 | 100mg |
€677.10 | 2025-02-19 | ||
| abcr | AB445420-250mg |
3-Chloroisoquinolin-5-ol, min. 95%; . |
1374652-47-7 | 250mg |
€1057.90 | 2025-02-19 |
3-chloroisoquinolin-5-ol Suppliers
3-chloroisoquinolin-5-ol Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3-chloroisoquinolin-5-ol
Professional Introduction to 3-chloroisoquinolin-5-ol (CAS No. 1374652-47-7)
3-chloroisoquinolin-5-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1374652-47-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and structural versatility. The presence of a chlorine substituent at the 3-position and a hydroxyl group at the 5-position imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structure of 3-chloroisoquinolin-5-ol features a bicyclic system consisting of a benzene ring fused to a pyridine ring, with the chlorine atom and hydroxyl group serving as key functional handles. This arrangement allows for extensive modifications through various chemical reactions, enabling the synthesis of derivatives with tailored pharmacological properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for further investigation in drug discovery programs.
In recent years, there has been growing interest in isoquinoline derivatives due to their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The pharmacological profile of 3-chloroisoquinolin-5-ol has been the subject of numerous studies aimed at elucidating its mechanism of action and identifying potential therapeutic applications. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and pathways implicated in disease progression.
One of the most compelling aspects of 3-chloroisoquinolin-5-ol is its versatility as a synthetic intermediate. The chlorine atom at the 3-position can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups such as amines, alcohols, or thiols. Similarly, the hydroxyl group at the 5-position can undergo oxidation or reduction reactions to yield corresponding aldehydes or ketones. These chemical transformations have enabled the generation of a library of derivatives with distinct biological activities.
The synthetic pathways for 3-chloroisoquinolin-5-ol have been optimized to ensure high yields and purity, making it accessible for large-scale production. Common synthetic routes involve cyclization reactions followed by chlorination and hydroxylation steps. Advances in catalytic methods have further refined these processes, reducing reaction times and minimizing byproduct formation. These improvements have facilitated more efficient production scales suitable for both academic research and industrial applications.
Recent studies have highlighted the biological activities of 3-chloroisoquinolin-5-ol and its derivatives. For instance, certain analogs have demonstrated inhibitory effects on kinases involved in cancer cell proliferation. Additionally, modifications to the isoquinoline core have led to compounds with anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory diseases. These findings underscore the importance of 3-chloroisoquinolin-5-ol as a lead compound in medicinal chemistry.
The drug discovery process often involves screening large libraries of compounds to identify hits with promising activity profiles. 3-chloroisoquinolin-5-ol has been incorporated into such screens due to its structural features and reported biological activities. Hits identified from these screens are then subjected to further optimization through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.
In addition to its pharmaceutical applications, 3-chloroisoquinolin-5-ol has shown potential in material science research. The unique electronic properties of isoquinoline derivatives make them attractive candidates for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The chlorine substituent can influence electron delocalization within the molecule, affecting its optoelectronic behavior.
The future directions for research on 3-chloroisoquinolin-5-ol are multifaceted. Continued exploration of its pharmacological properties is essential to uncover new therapeutic applications. Additionally, computational modeling techniques can be employed to predict how structural modifications will impact biological activity, accelerating the drug discovery pipeline.
Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of isoquinoline-based drugs like 3-chloroisoquinolin-5-ol. Such partnerships facilitate knowledge exchange and resource sharing, ultimately leading to more efficient translation of laboratory discoveries into clinical therapies.
In conclusion,3-chloroisoquinolin-5-ol (CAS No. 1374652-47-7) represents a structurally interesting and biologically relevant compound with significant potential in pharmaceutical research. Its unique chemical features make it a versatile scaffold for generating novel bioactive molecules, while ongoing studies continue to expand our understanding of its therapeutic applications.
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